Cas no 87802-11-7 (Methyl 5-chloro-1H-indole-2-carboxylate)

Methyl 5-chloro-1H-indole-2-carboxylate structure
87802-11-7 structure
Nombre del producto:Methyl 5-chloro-1H-indole-2-carboxylate
Número CAS:87802-11-7
MF:C10H8ClNO2
Megavatios:209.629021644592
MDL:MFCD04972050
CID:720837
PubChem ID:4777711

Methyl 5-chloro-1H-indole-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 5-chloro-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID,5-CHLORO-,METHYL ESTER
    • 5-CHLOROINDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • METHYL 5-CHLOROINDOLE-2-CARBOXYLATE
    • DB-058151
    • CS-0150776
    • AKOS004116680
    • RS-0322
    • DTXSID40406441
    • C-4625
    • MFCD04972050
    • MB03385
    • SCHEMBL3963537
    • 87802-11-7
    • MDL: MFCD04972050
    • Renchi: 1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
    • Clave inchi: WGAOEHZSJWVLBY-UHFFFAOYSA-N
    • Sonrisas: O=C(C1NC2C(=CC(=CC=2)Cl)C=1)OC

Atributos calculados

  • Calidad precisa: 209.02400
  • Masa isotópica única: 209.0243562g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 234
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 42.1Ų

Propiedades experimentales

  • Denso: 1.4±0.1 g/cm3
  • Punto de ebullición: 365.5±22.0 °C at 760 mmHg
  • Punto de inflamación: 174.8±22.3 °C
  • índice de refracción: 1.647
  • PSA: 42.09000
  • Logp: 2.60790
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

Methyl 5-chloro-1H-indole-2-carboxylate Información de Seguridad

Methyl 5-chloro-1H-indole-2-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 5-chloro-1H-indole-2-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221416-5g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
5g
¥1000.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221416-25g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
25g
¥2469.00 2024-04-27
TRC
C380795-250mg
5-Chloroindole-2-carboxylic acid methyl ester
87802-11-7
250mg
$138.00 2023-05-18
Fluorochem
225765-10g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
10g
£1050.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-20g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
20g
1755.0CNY 2021-08-04
abcr
AB310823-250 mg
5-Chloroindole-2-carboxylic acid methyl ester, 95%; .
87802-11-7 95%
250mg
€83.40 2023-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSA032-25G
methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
25g
¥ 1,524.00 2023-04-13
eNovation Chemicals LLC
Y1291736-25g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
25g
$245 2024-06-07
A2B Chem LLC
AC12533-10g
5-Chloroindole-2-carboxylic acid methyl ester
87802-11-7 98%
10g
$111.00 2024-04-19
Aaron
AR004KU9-250g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 97%
250g
$1370.00 2023-12-13

Methyl 5-chloro-1H-indole-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 5 h, 90 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referencia
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  12 h, 60 °C
2.1 rt → 120 °C; 12 h, 120 °C
3.1 Reagents: Iodine ;  60 min, rt
Referencia
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Toluene ;  3 h, reflux
Referencia
[Fe(F20TPP)Cl]-Catalyzed Amination with Arylamines and {[Fe(F20TPP)(NAr)](PhI=NAr)}+. Intermediate Assessed by High-Resolution ESI-MS and DFT Calculations
Liu, Yungen; et al, Chemistry - An Asian Journal, 2015, 10(1), 100-105

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
Referencia
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referencia
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Tetrahydrofuran ;  10 atm, rt; 20 h, 110 °C
Referencia
Tandem Palladium-Catalyzed N,C-Coupling/Carbonylation Sequence for the Synthesis of 2-Carboxyindoles
Vieira, Tiago O.; et al, Organic Letters, 2008, 10(21), 4899-4901

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Xylene ;  2 h, 140 °C
Referencia
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referencia
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium formate ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Sodium chloride Catalysts: Palladium diacetate ;  rt; 1 h; cooled
1.2 Solvents: Acetic anhydride ;  overnight, reflux
Referencia
Solvent-free Heck-Jeffery reactions under ball-milling conditions applied to the synthesis of unnatural amino acids precursors and indoles
Tullberg, Erik; et al, Synthesis, 2006, (7), 1183-1189

Métodos de producción 10

Condiciones de reacción
1.1 -
1.2 -
1.3 -
2.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
Referencia
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Methanol ;  -10 °C
2.1 Solvents: Xylene ;  2 h, 140 °C
Referencia
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, 60 °C
1.2 12 h, 60 °C
2.1 5 h, 90 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referencia
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referencia
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 4 h, 70 °C
Referencia
Synthesis and biological evaluation of novel phenylpropenoyl-amino acid derivatives
Gao, Sufan; et al, Youji Huaxue, 2019, 39(7), 1953-1961

Métodos de producción 15

Condiciones de reacción
1.1 rt; rt → 60 °C; 0.5 h, 60 °C
Referencia
Simple syntheses of 5-fluoro/ chloro/ bromoindole-2-methanols and 5-fluoro/ chloro/ bromoindole-2-aldehydes
Narayana, B.; et al, Organic Chemistry: An Indian Journal, 2006, 2(1-3), 5-9

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Methanol ;  reflux
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referencia
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

Métodos de producción 17

Condiciones de reacción
1.1 rt → 120 °C; 12 h, 120 °C
2.1 Reagents: Iodine ;  60 min, rt
Referencia
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Toluene ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  5 min, 0 °C; 0.5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  15 min, 0 °C; 3 h, 0 °C
2.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
Referencia
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt → 100 °C; 100 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Ligand-Free Copper-Catalyzed One-Pot Synthesis of Indole-2-carboxylic Esters
Zhu, Zhiqiang; et al, European Journal of Organic Chemistry, 2014, 2014(3), 511-514

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Iodine ;  60 min, rt
Referencia
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Study of 5-endro-trig radical cyclisations, application towards new syntheis of Lycorine, synthesis of new DNA intercalating-alkylating agents, analogues to Duocarmycins
Dauge, Delfine, 2005, , ,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, -20 °C; -20 °C → -10 °C; 4 h, -10 °C
2.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referencia
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Métodos de producción 23

Condiciones de reacción
1.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
Referencia
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

Methyl 5-chloro-1H-indole-2-carboxylate Raw materials

Methyl 5-chloro-1H-indole-2-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
A1092644
Pureza:99%
Cantidad:25g
Precio ($):208.0